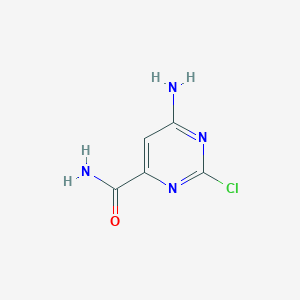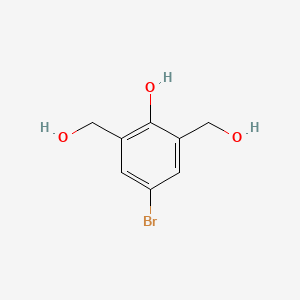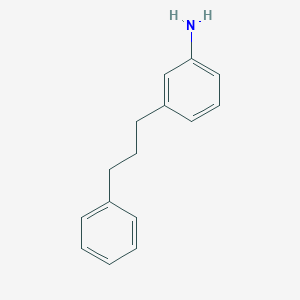
3-(3-Fenilpropil)anilina
Descripción general
Descripción
“3-(3-Phenylpropyl)aniline” is a chemical compound with potential interest in various fields due to its structural components. Aniline derivatives, including this compound, are crucial in synthesizing a wide range of materials, including polymers, dyes, pharmaceuticals, and agrochemicals.
Synthesis Analysis
The synthesis of aniline derivatives often involves catalytic reactions, palladium-catalyzed direct C–H arylation, or reactions with carbon dioxide for the formation of azole compounds. For example, the synthesis of 2-(azolyl)anilines involves effective nucleophilic cyclocondensation reactions, demonstrating the versatility of aniline derivatives in producing complex heterocyclic structures (Antypenko et al., 2017).
Molecular Structure Analysis
The molecular structure of aniline derivatives can significantly influence their reactivity and physical properties. Techniques such as high-resolution magnetic resonance spectroscopy and ab initio calculations are essential tools for understanding the conformation and electronic structure of these compounds (Issac & Tierney, 1996).
Chemical Reactions and Properties
Aniline derivatives engage in various chemical reactions, reflecting their rich chemistry. For instance, reactions with carbon dioxide to produce functionalized azole compounds highlight the reactivity of aniline derivatives toward both electrophilic and nucleophilic agents, forming products with potential biological activity (Vessally et al., 2017).
Physical Properties Analysis
The physical properties of aniline derivatives, such as solubility, boiling and melting points, and stability, are crucial for their application in various domains. These properties are influenced by the molecular structure, including substituents on the phenyl ring and the nature of the aniline derivative itself.
Chemical Properties Analysis
The chemical properties of “3-(3-Phenylpropyl)aniline” would be influenced by the phenylpropyl group attached to the aniline nitrogen. This could affect its basicity, reactivity towards electrophiles and nucleophiles, and participation in hydrogen bonding and other intermolecular interactions. Studies on similar compounds, such as the genotoxic activities of aniline and its metabolites, provide insight into the reactivity and potential applications of aniline derivatives in various fields, including materials science and pharmacology (Bomhard & Herbold, 2005).
Aplicaciones Científicas De Investigación
Síntesis de polímeros conductores
3-(3-Fenilpropil)anilina: es un precursor en la síntesis de polímeros conductores, particularmente hidrogel de polianilina (PANI) y polipirrol (PPy) . Estos hidrogel exhiben tanto el comportamiento de hinchamiento de los hidrogel convencionales como las propiedades eléctricas de los polímeros conductores, lo que los hace adecuados para una gama de aplicaciones, desde sensores hasta dispositivos de almacenamiento de energía.
Descubrimiento de fármacos y síntesis farmacéutica
El compuesto sirve como bloque de construcción en la síntesis de moléculas biológicamente activas, especialmente en la construcción de quinolina y sus análogos . Estas estructuras son fundamentales en la química medicinal para el desarrollo de nuevos agentes terapéuticos.
Ingeniería metabólica
En el campo de la ingeniería metabólica, This compound se puede utilizar para desarrollar vías artificiales para la biosíntesis de compuestos deseados. Por ejemplo, se ha utilizado en la producción de novo de 3-fenilpropanol en Escherichia coli a través de estrategias de ingeniería metabólica de sistemas .
Safety and Hazards
Mecanismo De Acción
Target of Action
A structurally similar compound, 3-phenylpropylamine, has been reported to interact with human trypsin-1 and trypsin-2 . Trypsin is a serine protease involved in digestion and plays a crucial role in various biological processes, including inflammation and cell signaling .
Mode of Action
The exact mode of action of 3-(3-Phenylpropyl)aniline remains unclear due to the lack of specific studies . If it shares similar properties with 3-Phenylpropylamine, it might interact with its targets (like trypsin) and modulate their activity
Biochemical Pathways
Given its potential interaction with trypsin, it could influence proteolytic pathways and related biological processes . More comprehensive studies are required to map the exact biochemical pathways affected by this compound.
Pharmacokinetics
Information on the pharmacokinetics of 3-(3-Phenylpropyl)aniline, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, is currently unavailable . Understanding these properties is crucial for assessing the compound’s bioavailability and therapeutic potential.
Result of Action
If it interacts with trypsin, it could potentially influence various cellular processes regulated by this enzyme
Propiedades
IUPAC Name |
3-(3-phenylpropyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c16-15-11-5-10-14(12-15)9-4-8-13-6-2-1-3-7-13/h1-3,5-7,10-12H,4,8-9,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPAYIGFFATDFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70330169 | |
| Record name | 3-(3-phenylpropyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70330169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80861-05-8 | |
| Record name | 3-(3-phenylpropyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70330169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


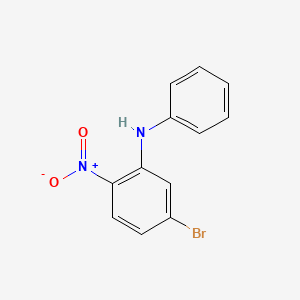

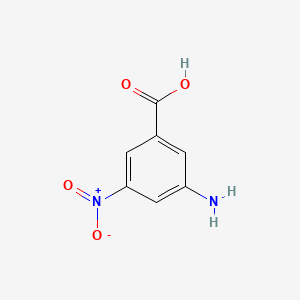


![3-Oxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B1267614.png)

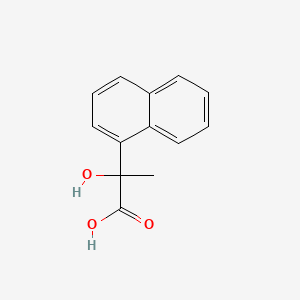

![3-[(Pyridin-3-ylmethyl)carbamoyl]prop-2-enoic acid](/img/structure/B1267622.png)

![Spiro[3.3]heptane-2,6-dicarboxylic acid](/img/structure/B1267625.png)
